
Apicidin compared to other HDAC inhibitors in
AML differentiation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Apicidin

CAS No.: 183506-66-3

Cat. No.: S548542

Get Quote

Comparative Profile of HDAC Inhibitors in AML

HDAC
Inhibitor

Primary
HDAC
Class
Target

Key
Mechanisms in
AML
(Preclinical)

Potency
(IC50
Reference)

AML
Differentiation
Evidence

Clinical Stage in
AML

Apicidin Class I
[1] [2]

Inhibits
proliferation,

induces
apoptosis,

induces
myeloid
differentiation,
upregulates

QPCT [1]

0.3 nM
(HDAC1)

[2]

Strong
(CD11b/CD14

expression) [1]

Preclinical [1]

Vorinostat
(SAHA)

Class I,

II, IV [3]

Promotes cell

death,
autophagy,

apoptosis,
growth arrest [4]

[5] [6]

14 nM

(HDAC1)
[2]

Modest Clinical Trials [4] [3]
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Panobinostat
(LBH589)

Class I,

II, IV [3]

Promotes cell

death,
autophagy,

apoptosis,
growth arrest [4]

[5] [6]

5 nM (cell-

free assay)
[7]

Modest Clinical Trials [4] [3]

Trichostatin
A (TSA)

Class I,

II, IV [2]

Promotes cell

death,
autophagy,

apoptosis,
growth arrest [4]

[5]

1.8 nM

(cell-free
assay) [7]

Modest Preclinical/Research

Entinostat
(MS-275)

Class I

(HDAC1,
3) [7]

Induces

autophagy and
apoptosis [7]

0.5 μM

(HDAC1)
[2]

Modest Clinical Trials [7]

Valproic Acid Class I
[2]

Induces
autophagy and

mitophagy [7]

171 μM
(HDAC1)

[2]

Modest Clinical Trials [3]

Detailed Experimental Evidence for Apicidin

The promising data on Apicidin comes from specific methodological approaches.

Key Experimental Protocols

Researchers typically use the following workflow to evaluate Apicidin's effects:
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Start: AML Cell Line Culture
(THP-1, HL-60, NB4)

Treatment with Apicidin
(typically 1 µM for 48h)

Functional Assays

Mechanistic Investigation

Proliferation Assay
(CCK-8)

Gene Expression Analysis
(qRT-PCR for QPCT)

Apoptosis Assay
(Flow cytometry, Annexin V/7-AAD)

Differentiation Assay
(Flow cytometry, CD11b/CD14)

Functional Rescue
(QPCT knockdown)

Chromatin Analysis
(ChIP for H3K9ac, H3K27ac)

Click to download full resolution via product page

Cell Culture & Treatment: AML cell lines (THP-1, HL-60, NB4) are treated with Apicidin at a final
concentration of 1 µM. Controls are treated with dimethyl sulfoxide (DMSO) [1].

Proliferation Assay: Cell viability is measured using the CCK-8 assay at 0, 24, 48, and 72 hours
post-treatment [1].

Apoptosis Assay: Apoptotic cells are quantified by flow cytometry after staining with APC-Annexin
V and 7-AAD [1].

Differentiation Assay: Myeloid differentiation is assessed by measuring surface markers CD11b
(granulocytic) and CD14 (macrophage) using flow cytometry [1].

Mechanistic Investigation: This includes RNA extraction and qRT-PCR to monitor gene expression
changes, and Chromatin Immunoprecipitation (ChIP) to study histone modifications (e.g., H3K9ac,

H3K27ac) [1].

Key Findings from Experiments

Proliferation & Apoptosis: Apicidin significantly inhibited cell proliferation and facilitated
apoptosis in AML cells [1].
Differentiation Induction: Apicidin treatment remarkably up-regulated the differentiation markers

CD11b and CD14, confirming its strong differentiation-inducing capacity [1].
Novel Target (QPCT): A key mechanistic finding was the identification of Glutaminyl-peptide
cyclotransferase (QPCT) as a downstream target. QPCT expression is low in AML samples but is
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up-regulated by Apicidin. Knockdown of QPCT impaired differentiation and alleviated Apicidin's

anti-leukemic effects, indicating QPCT is crucial for its function [1].

The molecular mechanism of Apicidin, based on the cited research, can be visualized as follows:

Apicidin

Inhibits Class I HDACs

Chromatin Remodeling
(Increased Histone Acetylation)

Altered Gene Expression

Up-regulation of QPCT

Anti-AML Phenotype

Inhibited Proliferation
Induced Apoptosis

Induced Myeloid Differentiation

Click to download full resolution via product page

Interpretation and Research Implications
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Apicidin stands out for its high potency and strong differentiation-inducing effect in AML models, linked

to a novel downstream target, QPCT [1]. This distinct mechanism suggests potential for overcoming

resistance to other agents.

Strengths of Apicidin Data: The research provides a direct, mechanism-driven link between HDAC

inhibition, QPCT upregulation, and myeloid differentiation, supported by robust rescue experiments
[1].

Limitations & Clinical Context: Most HDAC inhibitors, including Apicidin, show more promise in
combination therapies rather than as monotherapies [4] [5] [6]. While Apicidin's preclinical data is

compelling, its clinical development lags behind other HDAC inhibitors like vorinostat and
panobinostat [4] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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